Cas no 1428356-47-1 (1,3,5-trimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide)

1,3,5-trimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide 化学的及び物理的性質
名前と識別子
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- 1,3,5-trimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide
- 1,3,5-trimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1H-pyrazole-4-sulfonamide
- F6436-0040
- AKOS024558805
- VU0549055-1
- 1428356-47-1
- 1,3,5-TRIMETHYL-N-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]PYRAZOLE-4-SULFONAMIDE
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- インチ: 1S/C17H22N4O3S/c1-12-17(13(2)20(3)18-12)25(23,24)19-14-7-9-15(10-8-14)21-11-5-4-6-16(21)22/h7-10,19H,4-6,11H2,1-3H3
- InChIKey: PUYIWQQSHPYJRH-UHFFFAOYSA-N
- SMILES: S(C1C(C)=NN(C)C=1C)(NC1C=CC(=CC=1)N1C(CCCC1)=O)(=O)=O
計算された属性
- 精确分子量: 362.14126175g/mol
- 同位素质量: 362.14126175g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 583
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 92.7Ų
1,3,5-trimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6436-0040-1mg |
1,3,5-trimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1H-pyrazole-4-sulfonamide |
1428356-47-1 | 90%+ | 1mg |
$54.0 | 2023-05-20 |
1,3,5-trimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide 関連文献
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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3. Back matter
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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5. Back matter
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
1,3,5-trimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamideに関する追加情報
Recent Advances in the Study of 1,3,5-trimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide (CAS: 1428356-47-1)
The compound 1,3,5-trimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide (CAS: 1428356-47-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of 1,3,5-trimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide to enhance its pharmacological properties. Researchers have employed advanced synthetic techniques, including microwave-assisted synthesis and catalytic methods, to improve yield and purity. Structural modifications have also been explored to increase the compound's bioavailability and target specificity. These efforts have resulted in the development of analogs with improved pharmacokinetic profiles, paving the way for further preclinical evaluation.
In vitro and in vivo studies have demonstrated that 1,3,5-trimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide exhibits promising activity against a range of biological targets. Notably, the compound has shown potent inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data indicate that it may modulate key signaling pathways associated with cancer progression, making it a candidate for oncology research. These findings underscore the compound's versatility and therapeutic potential.
Mechanistic studies have provided insights into the molecular interactions of 1,3,5-trimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide with its biological targets. X-ray crystallography and molecular docking simulations have revealed that the compound binds to the active sites of target proteins with high affinity, disrupting their function. This binding is facilitated by the sulfonamide moiety and the piperidin-2-one ring, which contribute to the compound's stability and specificity. Such detailed structural analyses are crucial for the rational design of next-generation derivatives with enhanced efficacy.
Despite these promising results, challenges remain in the development of 1,3,5-trimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide as a therapeutic agent. Issues such as metabolic stability, toxicity, and formulation need to be addressed through further research. Current efforts are focused on conducting comprehensive toxicological studies and optimizing drug delivery systems to overcome these hurdles. Collaborative research initiatives between academia and industry are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 1,3,5-trimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide represents a promising scaffold for drug development, with demonstrated activity in multiple therapeutic areas. Ongoing research aims to refine its properties and explore its full potential. As the scientific community continues to uncover the compound's mechanisms and applications, it is poised to make significant contributions to the field of medicinal chemistry and beyond.
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